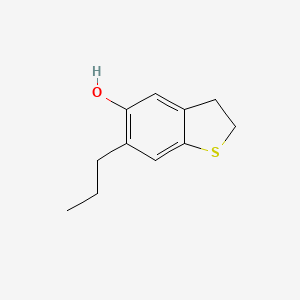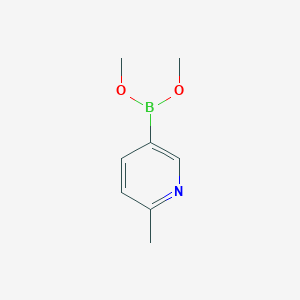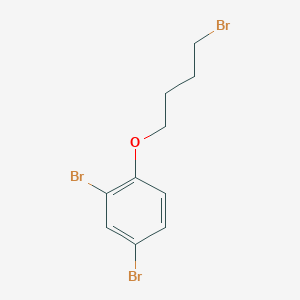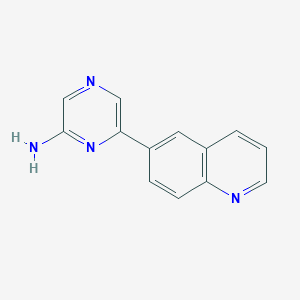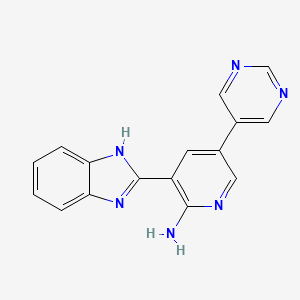
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine is a heterocyclic compound that features a benzimidazole ring fused with pyrimidine and pyridine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine typically involves multi-step reactions. One common method includes the condensation of ortho-phenylenediamine with pyrimidine-5-carboxaldehyde under acidic conditions to form the benzimidazole ring. This intermediate is then reacted with 2-chloropyridine in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Applications De Recherche Scientifique
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting tumor growth.
Mécanisme D'action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine involves its interaction with molecular targets such as cyclin-dependent kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Pyrimidine: Known for its role in DNA and RNA structures.
Uniqueness
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine is unique due to its multi-ring structure, which combines the properties of benzimidazole, pyrimidine, and pyridine. This unique structure enhances its binding affinity to biological targets, making it more effective in its applications compared to simpler compounds .
Propriétés
Formule moléculaire |
C16H12N6 |
|---|---|
Poids moléculaire |
288.31 g/mol |
Nom IUPAC |
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine |
InChI |
InChI=1S/C16H12N6/c17-15-12(16-21-13-3-1-2-4-14(13)22-16)5-10(8-20-15)11-6-18-9-19-7-11/h1-9H,(H2,17,20)(H,21,22) |
Clé InChI |
CCFLUPQPDMAFNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC(=C3)C4=CN=CN=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[[7-[3-(dimethylamino)propoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13879472.png)
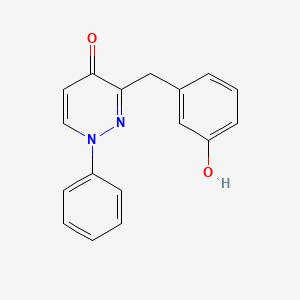
![2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13879478.png)
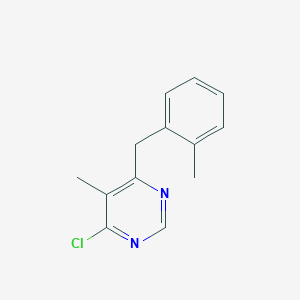
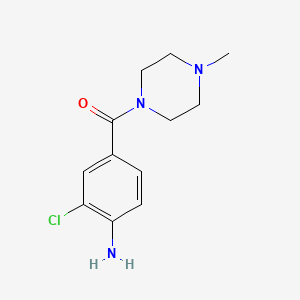
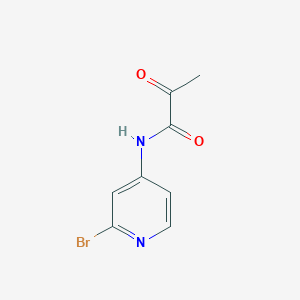
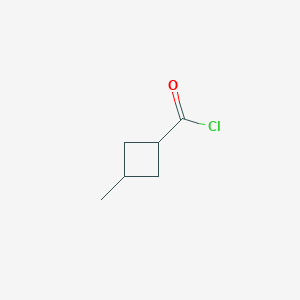
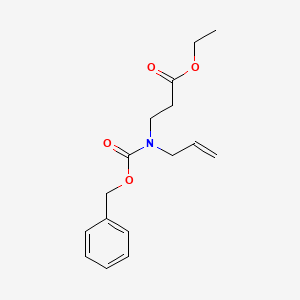
![Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)
